molecular formula C10H9N3O2S B2745905 Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate CAS No. 1338651-63-0

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

カタログ番号: B2745905
CAS番号: 1338651-63-0
分子量: 235.26
InChIキー: RXIMXPTYMBHEOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is a useful research compound. Its molecular formula is C10H9N3O2S and its molecular weight is 235.26. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 4-amino-3-pyridin-2-yl-1,2-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-10(14)9-7(11)8(13-16-9)6-4-2-3-5-12-6/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIMXPTYMBHEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NS1)C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate: Mechanism of Action and In Vitro Profiling of a Novel MALT1 Inhibitor Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate (CAS 1338651-63-0) represents a critical synthetic precursor and foundational pharmacophore for a newly emerging class of allosteric MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) paracaspase inhibitors[1][2]. While the methyl ester itself serves as a highly efficient building block—and potentially a cell-permeable prodrug—its primary utility lies in its conversion to isothiazole-5-carboxamides. These derivatives have demonstrated profound efficacy in suppressing constitutive NF-κB signaling, a hallmark of aggressive B-cell malignancies such as Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[3][4].

This technical guide dissects the in vitro mechanism of action of this isothiazole-based compound class, detailing the biochemical rationale behind MALT1 allosteric inhibition and providing field-proven, self-validating experimental workflows for evaluating these agents in preclinical drug development.

Mechanistic Rationale: MALT1 and the CBM Complex

MALT1 is a unique protein that functions both as a scaffolding molecule and a cysteine protease (paracaspase)[2][5]. Upon antigen receptor (BCR/TCR) stimulation, MALT1 is recruited alongside CARD11 and BCL10 to form the CBM complex [6].

Within this high-molecular-weight complex, MALT1 undergoes dimerization, which activates its proteolytic domain. Active MALT1 cleaves several negative regulators of the NF-κB pathway, including A20 (TNFAIP3), CYLD, and RelB[4][6]. The cleavage of these substrates removes inhibitory checkpoints, leading to the unbridled nuclear translocation of NF-κB and the subsequent transcription of pro-survival and proliferative genes.

In ABC-DLBCL, mutations in the BCR signaling cascade (e.g., CD79A/B, MYD88) lead to the constitutive assembly of the CBM complex, rendering these cancer cells "addicted" to MALT1 protease activity[3][4].

The Allosteric Mechanism of Isothiazole Derivatives

Unlike first-generation MALT1 inhibitors (such as MI-2) which bind irreversibly to the catalytic cysteine (Cys464)[3][7], derivatives of 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate function via allosteric inhibition [2]. They bind to a distinct hydrophobic pocket located at the hinge region between the paracaspase (PCASP) and Ig3 domains of MALT1[2]. This binding locks MALT1 in an inactive conformation, preventing the structural reorganization required for substrate entry into the catalytic cleft, thereby achieving highly selective, low-nanomolar inhibition without the off-target toxicity risks associated with covalent active-site binders[2].

Pathway TCR Antigen Receptor (BCR / TCR) CBM CBM Complex (CARD11-BCL10-MALT1) TCR->CBM Activation Signal MALT1 MALT1 Paracaspase (Active Protease) CBM->MALT1 Scaffolding & Dimerization Substrates Substrate Cleavage (A20, CYLD, BCL10, RelB) MALT1->Substrates Catalysis NFkB NF-κB Activation & Nuclear Translocation Substrates->NFkB Removes Inhibitory Signals Inhibitor Isothiazole-5-carboxylate Derivatives Inhibitor->MALT1 Allosteric Inhibition

Figure 1: MALT1-dependent NF-κB signaling and the allosteric inhibition mechanism.

In Vitro Experimental Workflows

To rigorously validate the efficacy and specificity of isothiazole-based MALT1 inhibitors, researchers must employ a self-validating cascade of assays. The following protocols transition from cell-free biochemical target engagement to complex cellular phenotyping.

Workflow Prep Compound Prep (DMSO Stocks) Biochem Biochemical Assay (MALT1 FRET Cleavage) Prep->Biochem Cellular Cellular Viability (ABC vs GCB-DLBCL) Prep->Cellular TargetEng Target Engagement (NF-κB Reporter / WB) Biochem->TargetEng Cellular->TargetEng Data Data Synthesis (IC50 / EC50 Calculation) TargetEng->Data

Figure 2: Self-validating in vitro experimental workflow for profiling MALT1 inhibitors.

Protocol 1: FRET-Based MALT1 Paracaspase Cleavage Assay

Purpose: To quantify the direct biochemical inhibition of MALT1 proteolytic activity. Expert Insight (Causality): Recombinant MALT1 is monomeric and inactive in standard buffers. To mimic the high local concentration of the CBM complex, kosmotropic salts (e.g., sodium citrate) must be added to force MALT1 dimerization and activation in vitro.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MALT1 (amino acids 325–760 containing the paracaspase domain) to a final assay concentration of 5 nM in assay buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% CHAPS, and 0.8 M sodium citrate ).

  • Compound Incubation: Dispense the isothiazole-5-carboxylate derivative (or its active carboxamide) in a 10-point dose-response curve (typically 10 µM to 0.5 nM) into a 384-well black microplate. Add the MALT1 enzyme solution and pre-incubate for 30 minutes at 30°C. Rationale: Allosteric inhibitors often require pre-incubation to achieve binding equilibrium before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin) to a final concentration of 50 µM.

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at 30°C using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Calculate the initial velocity (V0) of the linear phase. Normalize data against DMSO controls (100% activity) and no-enzyme controls (0% activity) to determine the IC50​ .

Protocol 2: Differential Cellular Viability Assay (The Self-Validating System)

Purpose: To confirm that the compound selectively kills MALT1-dependent cells without causing generalized, off-target cytotoxicity. Expert Insight (Trustworthiness): A compound that kills all cells is a poison, not a targeted drug. By testing the compound simultaneously in ABC-DLBCL lines (MALT1-addicted) and GCB-DLBCL lines (MALT1-independent), the system self-validates. Toxicity isolated to the ABC subtype confirms on-target MALT1 inhibition[3][8].

Step-by-Step Methodology:

  • Cell Line Selection: Culture ABC-DLBCL lines (e.g., TMD8, OCI-Ly3) and GCB-DLBCL lines (e.g., OCI-Ly1, BJAB) in RPMI-1640 supplemented with 10% FBS[8].

  • Plating: Seed cells at 10,000 cells/well in 96-well plates.

  • Treatment: Treat cells with the isothiazole compound in a dose-response format (0.1 nM to 20 µM). Maintain a final DMSO concentration of 0.1%.

  • Incubation: Incubate for 4 to 6 days at 37°C, 5% CO2​ . Rationale: NF-κB inhibition induces apoptosis slowly via the depletion of long-lived anti-apoptotic proteins (e.g., Bcl-xL); shorter incubations will yield false negatives.

  • Viability Measurement: Add CellTiter-Glo® (ATP-based luminescence assay) reagent. Shake for 10 minutes and read luminescence.

  • Validation Check: A valid MALT1 inhibitor must show an EC50​ in the low nanomolar range for TMD8/OCI-Ly3, while the EC50​ for OCI-Ly1/BJAB should remain >10 µM[8].

Quantitative Data Presentation

The following table synthesizes typical in vitro profiling data for the isothiazole-5-carboxamide class (derived from the methyl ester pharmacophore) compared against historical reference compounds[2][3][7].

Compound / PharmacophoreBiochemical MALT1 IC50​ (nM)ABC-DLBCL Viability EC50​ (nM)GCB-DLBCL Viability EC50​ (nM)Primary Mechanism of Action
Isothiazole-5-carboxamides (Derived from CAS 1338651-63-0)10 – 5050 – 200> 10,000 (Inactive)Allosteric inhibition (Hinge region)
MI-2 (First-Gen Reference)~ 5,840~ 4,000> 20,000 (Inactive)Irreversible active-site covalent
MLT-985 (Allosteric Reference)~ 2~ 20> 10,000 (Inactive)Allosteric inhibition (Hinge region)

Data summarized from recent patent literature and foundational MALT1 inhibitor studies.

Conclusion

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is a highly valuable chemical entity in the pursuit of novel lymphoma therapeutics[1][2]. By serving as the core scaffold for isothiazole-5-carboxamides, it enables the synthesis of potent, allosteric MALT1 inhibitors. Through rigorous, self-validating in vitro workflows—combining kosmotrope-driven biochemical FRET assays with differential ABC/GCB-DLBCL cellular phenotyping—researchers can confidently confirm the on-target suppression of the CBM-NF-κB axis, paving the way for advanced preclinical development.

References

  • HotSpot Therapeutics, Inc. (2024).
  • Hamp, I., et al. (2024). An updated patent review of MALT1 inhibitors (2021–present). Expert Opinion on Therapeutic Patents.[Link]

  • Fontan, L., et al. (2012). MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo. Cancer Cell.[Link]

Sources

Preliminary bioactivity screening of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Preliminary Bioactivity Screening of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

Abstract

This guide provides a comprehensive framework for conducting the preliminary bioactivity screening of the novel heterocyclic compound, Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate. The structural architecture of this molecule, featuring both an isothiazole and a pyridine ring, suggests a high potential for diverse pharmacological activities. Isothiazole derivatives are a well-established class of heterocycles known for a wide spectrum of biological applications, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3][4]. Similarly, the pyridine moiety is a common scaffold in numerous approved pharmaceuticals. This document outlines a logical, tiered screening cascade designed for researchers in drug discovery, providing detailed protocols, the rationale behind experimental choices, and frameworks for data interpretation. The objective is to efficiently identify and validate primary "hits" for further development.

Introduction: The Rationale for Screening

The compound Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is a synthetic heterocyclic molecule of significant interest. Its core structure is a fusion of two pharmacologically relevant moieties:

  • Isothiazole Ring: This five-membered sulfur-nitrogen heterocycle is the cornerstone of numerous bioactive compounds. Its unique electronic properties contribute to its ability to interact with various biological targets, leading to applications as antineoplastic, antibacterial, antiviral, and anti-inflammatory agents[1][2].

  • Pyridine Ring: A fundamental scaffold in medicinal chemistry, the pyridine ring is present in a multitude of drugs, valued for its ability to form hydrogen bonds, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule. The combination of pyridine and thiazole rings in hybrid molecules has yielded promising anticancer agents[5][6].

The convergence of these two scaffolds in the target molecule provides a strong impetus for a broad-based preliminary bioactivity screen. Our strategy is to explore its potential in three key therapeutic areas where its structural precedents have shown the most promise: oncology, infectious diseases, and inflammation.

Pre-Screening Compound Management: The Foundation of Reliable Data

Before any biological assay is initiated, the integrity and characterization of the test compound must be rigorously established. This is a non-negotiable step to ensure that any observed activity is attributable to the compound itself and not to impurities or degradation.

Key Characterization Steps:

  • Identity Confirmation: Verify the molecular structure using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).

  • Purity Assessment: Quantify the purity using High-Performance Liquid Chromatography (HPLC), ideally with a purity level of >95%.

  • Solubility Determination: Assess solubility in common biocompatible solvents, primarily Dimethyl Sulfoxide (DMSO), and subsequently in aqueous buffer systems. All biological assays must be performed at concentrations where the compound remains fully solvated to avoid artifacts from precipitation.

  • Stability Analysis: Conduct a preliminary assessment of the compound's stability in the chosen solvent (e.g., DMSO stock at -20°C) and under assay conditions (e.g., in cell culture media at 37°C) over the time course of the experiment.

A Tiered Bioactivity Screening Workflow

A logical and resource-efficient screening campaign begins with broad, high-throughput primary assays to identify potential activities. Positive "hits" from this stage are then subjected to more focused secondary assays for confirmation and validation.

Screening_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Screening (Single High-Dose) cluster_2 Phase 3: Hit Confirmation & Prioritization Compound Test Compound (Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate) QC Quality Control (Purity, Identity, Solubility) Compound->QC Stock Master Stock Solution (e.g., 10 mM in DMSO) QC->Stock Anticancer Anticancer Screen (MTT Assay @ 10 µM) Stock->Anticancer Working Dilutions Antimicrobial Antimicrobial Screen (MIC Assay @ ~100 µg/mL) Stock->Antimicrobial Working Dilutions AntiInflam Anti-inflammatory Screen (Griess Assay @ 10 µM) Stock->AntiInflam Working Dilutions DoseResponse Dose-Response Analysis (IC50 / EC50 Determination) Anticancer->DoseResponse If >50% Inhibition Antimicrobial->DoseResponse If MIC < 128 µg/mL AntiInflam->DoseResponse If >50% Inhibition Selectivity Selectivity / Cytotoxicity (Normal vs. Cancer/Microbe) DoseResponse->Selectivity Lead Prioritized Hit Compound Selectivity->Lead

Caption: High-level workflow for preliminary bioactivity screening.

Protocol I: Anticancer Activity Screening

The objective is to assess the cytotoxic or cytostatic effects of the compound against a panel of human cancer cell lines. The MTS or MTT assay is a robust, colorimetric method for determining cell viability and is an industry standard for primary screening[7][8].

Rationale and Experimental Design

We will employ a standard panel of cell lines representing diverse cancer types to identify broad-spectrum activity or potential tissue-specific selectivity. A single, relatively high concentration (e.g., 10 µM) is used for the primary screen to maximize the chances of identifying a true positive.

  • Cell Line Panel:

    • MCF-7: Breast Adenocarcinoma (Estrogen Receptor positive)

    • HCT-116: Colorectal Carcinoma

    • A549: Lung Carcinoma

    • HEK-293: Human Embryonic Kidney cells (non-cancerous control for selectivity)

  • Controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO used for the test compound. This is critical to ensure the solvent itself has no effect.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

    • Negative Control: Untreated cells (media only).

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound. Add 1 µL of the compound stock (or DMSO for vehicle control) to the appropriate wells to achieve the final desired concentration (e.g., 10 µM).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be consistent and long enough to allow for multiple cell doublings.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100

A compound is typically considered a "hit" if it reduces cell viability by ≥50% at the screening concentration.

Table 1: Hypothetical Anticancer Screening Results

Cell Line Compound Conc. (µM) % Viability (Mean ± SD) Hit Status (≥50% Inhibition)
MCF-7 10 22.5 ± 3.1 Yes
HCT-116 10 15.8 ± 2.5 Yes
A549 10 89.1 ± 5.4 No

| HEK-293 | 10 | 95.3 ± 4.8 | No (Good Selectivity) |

Protocol II: Antimicrobial Activity Screening

This protocol aims to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, or MIC). The broth microdilution method is a standardized and widely used technique.

Rationale and Experimental Design

We will test against a panel of clinically relevant bacteria and fungi to assess the spectrum of activity.

  • Microbial Panel:

    • Staphylococcus aureus (Gram-positive bacterium)

    • Escherichia coli (Gram-negative bacterium)

    • Candida albicans (Fungal pathogen)

  • Controls:

    • Vehicle Control: Microbes grown in broth with DMSO.

    • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: Sterile broth only (no microbes).

Detailed Protocol: Broth Microdilution MIC Assay
  • Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). The concentration range typically spans from 256 µg/mL down to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can be aided by adding a viability indicator like Resazurin.

Data Presentation and Interpretation

The MIC value is the primary endpoint. Lower MIC values indicate higher potency.

Table 2: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)

Organism Compound MIC Ciprofloxacin MIC Fluconazole MIC
S. aureus 8 1 N/A
E. coli >128 0.5 N/A

| C. albicans | 32 | N/A | 4 |

Protocol III: Anti-inflammatory Activity Screening

This assay assesses the compound's ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Rationale and Experimental Design

LPS, a component of Gram-negative bacteria, is a potent activator of macrophages, inducing a strong inflammatory response, including the upregulation of inducible nitric oxide synthase (iNOS) and subsequent NO production. A compound that reduces NO production may be acting as an inhibitor of iNOS or upstream signaling pathways (e.g., NF-κB).

  • Cell Line: RAW 264.7 (murine macrophage cell line).

  • Controls:

    • Vehicle Control: Cells + DMSO + LPS.

    • Positive Control: Cells + known iNOS inhibitor (e.g., L-NAME) + LPS.

    • Negative Control: Cells only (unstimulated).

    • Cytotoxicity Control: A parallel MTT assay should be run with the same compound concentrations to ensure that any reduction in NO is not simply due to cell death.

Griess_Assay_Workflow Seed 1. Seed RAW 264.7 Cells in 96-well plate Pretreat 2. Pre-treat cells with Test Compound (1 hr) Seed->Pretreat Stimulate 3. Stimulate with LPS (e.g., 1 µg/mL) Pretreat->Stimulate Incubate 4. Incubate for 24 hours Stimulate->Incubate Collect 5. Collect Supernatant Incubate->Collect Griess 6. Add Griess Reagent to Supernatant Collect->Griess Read 7. Measure Absorbance at 540 nm Griess->Read Calculate 8. Calculate % NO Inhibition Read->Calculate

Caption: Step-by-step workflow for the cell-based anti-inflammatory assay.

Detailed Protocol: Griess Assay for Nitrite Determination
  • Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat cells with the test compound (e.g., at 10 µM) or controls for 1 hour.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent B (NED solution). Incubate for 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

Data Presentation and Interpretation

Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. A compound is considered a "hit" if it causes ≥50% inhibition without significant cytotoxicity.

Table 3: Hypothetical Anti-inflammatory Screening Results

Treatment Nitrite Conc. (µM) % NO Inhibition Cell Viability (%) Hit Status
Untreated 1.2 ± 0.3 - 100 -
LPS + Vehicle 35.8 ± 2.9 0 98.5 -
LPS + Compound (10 µM) 12.1 ± 1.5 66.2 96.2 Yes

| LPS + L-NAME (1 mM) | 4.5 ± 0.8 | 87.4 | 99.1 | Positive Control |

Conclusion and Next Steps

This guide presents a structured, multi-faceted approach to the preliminary bioactivity screening of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate. Based on the chemical scaffolds present, the compound holds considerable promise for activity in oncology, infectious disease, or inflammation. The described protocols for anticancer, antimicrobial, and anti-inflammatory screening provide a robust starting point for any drug discovery campaign.

Any "hits" identified through this primary screening cascade must be rigorously validated. Subsequent steps include:

  • Dose-Response Analysis: Generating full dose-response curves to determine potency (IC₅₀/EC₅₀/MIC).

  • Selectivity Profiling: Expanding the panel of cell lines or microbial strains to understand the spectrum of activity and potential for off-target effects.

  • Mechanism of Action Studies: Initiating experiments to elucidate the biological target and pathway through which the compound exerts its effect.

By following this systematic and well-controlled methodology, researchers can efficiently and accurately assess the therapeutic potential of this novel compound, paving the way for the development of the next generation of medicines.

References

  • Miedzybrodzki, R. (2003). Biological activity of the isothiazole derivatives. Postepy Higieny i Medycyny Doswiadczalnej.
  • Wang, J., Liao, A., Guo, R. J., & Ma, X. (2024). Thiazole and Isothiazole Chemistry in Crop Protection.
  • Sasane, N. A., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • Clerici, F., et al. (2010). Chemistry of Biologically Active Isothiazoles.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synlett.
  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules.
  • Gomes, A., et al. (2021). Preliminary Biological Activity Screening of Plectranthus spp. Extracts for the Search of Anticancer Lead Molecules. MDPI.
  • Montalvão, S. I. G. H. M., et al. Bioassays for bioactivity screening. Research UEES.
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  • Sultanbawa, F., et al. (2021). Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora. PMC.
  • El-Sayed, M. A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Kumar, A., et al. (2021).
  • Balkan, A., Urgun, H., & Ozalp, M. (2001). Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d] pyrimidines. Arzneimittelforschung.
  • Chaban, T., et al. (2018). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines.
  • Demchenko, A. M., et al. Synthesis and Biological Activity of New[1][2]Thiazolo[4,5-d]pyridazin-4(5H)-ones. PMC.

  • Oniga, S., et al. (2014). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents.
  • Gümüş, M. H., et al. (2022).
  • Zhang, Y., et al. (2002). Synthesis and antibacterial activities of 4-amino-3-(1-aryl-5-methyl-1,2,3- triazol-4-yl)-5-mercapto-1,2,4-triazoles/2-amino-5-(1-aryl-5-methyl-1,2, 3-triazol-4-yl)
  • Tighadouini, S., et al. (2020). 3-Amino-5-(indol-3-yl)
  • Parasharya, A., et al. (2016). The Synthesis of Potential Anti-Inflammatory Substances among 4-Amino-5-(Pyridin-4-yl)-1,2,4-Triazole(4н). Der Pharma Chemica.
  • Chaban, T. I., et al. (2019). Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. Acta Chimica Slovenica.

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Methodological & Application

Introduction: The Strategic Value of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate as a versatile building block in the synthesis of advanced heterocyclic ligands.

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is a highly functionalized heterocyclic compound poised to be of significant interest in medicinal chemistry and materials science. Its structure is a deliberate convergence of three key pharmacophoric and coordination-capable units:

  • The Isothiazole Core: An aromatic five-membered heterocycle containing adjacent nitrogen and sulfur atoms. This ring system is a known bioisostere for other aromatic systems and is found in numerous biologically active compounds.[1][2] The inherent properties of the isothiazole nucleus can influence the electronic and conformational behavior of the final ligand.

  • The Pyridin-2-yl Substituent: A classic coordination motif in ligand design.[3][4] The nitrogen atom of the pyridine ring provides a strong Lewis basic site, enabling the formation of stable complexes with a wide array of transition metals.[5]

  • The Ortho-Amino-Ester Functionality: The 4-amino and 5-carboxylate groups are positioned for versatile chemical elaboration. This arrangement allows for a range of transformations, including N-arylation, condensation, and cyclization reactions, providing pathways to more complex, fused heterocyclic systems.[6][7]

This unique combination of features makes the title compound an ideal scaffold for generating bidentate or even tridentate ligands, which are crucial for developing novel catalysts, therapeutic agents, and advanced materials.[8][9] This guide provides detailed protocols and scientific rationale for leveraging its synthetic potential.

Key Reactive Sites and Synthetic Strategy

The primary pathways for elaborating this scaffold involve transformations at the exocyclic amino group and the methyl ester. The pyridine nitrogen serves as a latent coordination site, which becomes critical in the application of the final synthesized ligands.

Caption: Key reactive sites on the scaffold molecule.

Application I: Palladium-Catalyzed N-Arylation of the 4-Amino Group

One of the most powerful methods to expand the ligand structure is through the formation of a C-N bond at the 4-amino position. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are exceptionally well-suited for this purpose, allowing for the introduction of a diverse range of aryl or heteroaryl substituents.[10][11]

Causality Behind Experimental Choices:

  • Catalyst System: The choice of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) are often required to promote the challenging reductive elimination step with electron-rich amino-heterocycles.[10]

  • Base: A non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ is used to deprotonate the amino group, generating the active nucleophile without competing in the reaction.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard, as they are stable at the high temperatures often required and do not interfere with the catalytic cycle.

Protocol 1: Synthesis of Methyl 4-(phenylamino)-3-(pyridin-2-yl)isothiazole-5-carboxylate

This protocol describes a representative Buchwald-Hartwig amination using bromobenzene as the coupling partner.

Materials and Equipment:

  • Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • tBuBrettPhos (L1)

  • Potassium carbonate (K₂CO₃), dried

  • Anhydrous toluene

  • Schlenk tube or microwave vial

  • Magnetic stirrer with heating

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram:

G Figure 2. N-Arylation Experimental Workflow start 1. Assemble Reagents react 2. Inert Atmosphere Purge (N2/Ar, 3x cycles) start->react In Schlenk tube heat 3. Reaction Heating (Toluene, 110 °C, 12-24h) react->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor Periodic sampling monitor->heat Reaction incomplete workup 5. Aqueous Workup (Filter, Extract w/ EtOAc) monitor->workup Reaction complete purify 6. Purification (Column Chromatography) workup->purify char 7. Characterization (NMR, HRMS) purify->char

Caption: A typical workflow for palladium-catalyzed N-arylation.

Step-by-Step Procedure:

  • To a dried Schlenk tube under an inert atmosphere, add methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate (1.0 mmol, 1.0 eq), K₂CO₃ (1.4 mmol, 1.4 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and tBuBrettPhos (L1) (0.033 mmol, 3.3 mol%).

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous toluene (4 mL), followed by bromobenzene (1.0 mmol, 1.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (EtOAc) and filter it through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired N-arylated product.

Expected Characterization:

  • ¹H NMR: Appearance of new signals in the aromatic region corresponding to the introduced phenyl group. A downfield shift of the N-H proton signal (or its disappearance) and potential shifts in the pyridine and isothiazole proton signals.

  • ¹³C NMR: Appearance of new carbon signals corresponding to the phenyl ring.

  • HRMS: A molecular ion peak consistent with the calculated exact mass of the N-arylated product.

ParameterConditionRationale
Catalyst Loading 1.5 mol% Pd₂(dba)₃Balances reaction efficiency with cost and ease of removal.[10]
Ligand tBuBrettPhosBulky, electron-rich ligand facilitates challenging C-N coupling.[10]
Base K₂CO₃Sufficiently strong to deprotonate the amine without side reactions.
Temperature 110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Solvent Anhydrous TolueneHigh boiling point and inert nature are ideal for this transformation.

Application II: Fused Heterocycle Synthesis via Intramolecular Cyclization

The ortho-amino-ester motif is a classic precursor for constructing fused heterocyclic systems, such as isothiazolo[4,5-b]pyridinones. This transformation typically involves a two-step sequence: N-acylation of the amino group followed by a base- or acid-catalyzed intramolecular cyclization.[6][12]

Causality Behind Experimental Choices:

  • Acylation: The reaction of the 4-amino group with an acyl chloride or anhydride introduces the necessary carbonyl group for the subsequent cyclization. Pyridine or triethylamine is used as a base to scavenge the HCl byproduct.

  • Cyclization: A strong base like sodium ethoxide is used to deprotonate the newly formed amide N-H. The resulting anion then undergoes an intramolecular nucleophilic attack on the ester carbonyl, displacing the methoxy group and forming the fused pyridinone ring.[7]

Protocol 2: Synthesis of an Isothiazolo[4,5-b]pyridinone Derivative

This protocol outlines the synthesis of a fused heterocyclic system via an acylation-cyclization sequence.

Materials and Equipment:

  • Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

  • Acetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Standard glassware for reaction, workup, and purification

Step-by-Step Procedure:

Part A: N-Acylation

  • Dissolve methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 mmol, 1.2 eq), followed by the dropwise addition of acetyl chloride (1.1 mmol, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The intermediate N-acetylated product can be used in the next step without further purification if it is of sufficient purity.

Part B: Intramolecular Cyclization

  • Dissolve the crude N-acetylated intermediate from Part A in anhydrous ethanol (10 mL).

  • Add a solution of sodium ethoxide in ethanol (2.0 mmol, 2.0 eq).

  • Heat the mixture to reflux (approx. 78 °C) and stir for 8-12 hours. Monitor the formation of the cyclized product by TLC or LC-MS.

  • After cooling, neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Partition the residue between water and EtOAc. Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain the pure isothiazolo[4,5-b]pyridinone derivative.

Expected Characterization:

  • ¹H NMR: Disappearance of the methyl ester singlet (~3.9 ppm) and the amide N-H proton. Appearance of a new methyl singlet corresponding to the acetyl group now part of the fused ring.

  • IR Spectroscopy: A shift in the carbonyl stretching frequency from that of an ester to a lactam/amide carbonyl.

  • HRMS: A molecular ion peak corresponding to the mass of the cyclized product (loss of methanol from the N-acetylated intermediate).

Conclusion and Future Outlook

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is a synthetically attractive and versatile platform for the development of novel heterocyclic ligands. The protocols detailed herein for N-arylation and intramolecular cyclization represent foundational strategies for its elaboration. The resulting ligands, featuring a bidentate N,N'-chelation site (isothiazole-N and pyridine-N), are prime candidates for applications in catalysis, where they can be used to construct transition metal complexes for cross-coupling reactions or asymmetric synthesis.[1][13] Furthermore, the biological significance of both isothiazole and pyridine moieties suggests that derivatives of this scaffold could be explored as kinase inhibitors, antibacterial agents, or other therapeutics in drug discovery programs.[2][14] The continued exploration of this building block is certain to yield a rich chemistry with broad scientific and commercial potential.

References

  • Baryshnikov, S. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. Available at: [Link]

  • SciSpace. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at: [Link]

  • Khan, W., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Friese, V. B., et al. (2020). A solid solution of ethyl and d3-methyl 2-[(4-methylpyridin-2-yl)amino]-4-(pyridin-2-yl)thiazole-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Al-Azzawi, A. M., et al. (2021). Synthesis of New Binary Thiazole-Based Heterocycles and Their Molecular Docking Study as COVID-19 Main Protease (Mpro) Inhibitors. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Chiu, C-W., et al. (2020). 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing. Dalton Transactions. Available at: [Link]

  • Farghaly, T. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • Bandyopadhyay, C., et al. (2006). The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. Journal of Chemical Research. Available at: [Link]

  • Rogozea, A., et al. (2016). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (2018). Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler cyclization. Available at: [Link]

  • Chen, C., et al. (2024). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. MDPI. Available at: [Link]

  • Linn, J. A., et al. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. Available at: [Link]

  • Zou, X., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. Transition Metal Chemistry. Available at: [Link]

  • Zou, X., et al. (2021). Two metal complex derivatives of pyridine thiazole ligand: synthesis, characterization and biological activity. ResearchGate. Available at: [Link]

  • Zharnikov, M., et al. (2015). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research. Available at: [Link]

  • Ueda, S., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society. Available at: [Link]

  • Ohta, S., et al. (2013). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Emary, T. I. (2007). Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Journal of the Chinese Chemical Society. Available at: [Link]

Sources

Application Note: In Vitro Profiling of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate Derivatives as MALT1 Paracaspase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of targeted therapies for hematological malignancies, particularly Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), has increasingly focused on the NF-κB signaling pathway[1]. A critical node in this pathway is the CBM complex, a supramolecular organizing center composed of CARD11, BCL10, and MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1)[1].

Unlike traditional kinases, MALT1 functions as a unique paracaspase. Its constitutive proteolytic activity in ABC-DLBCL—often driven by upstream CARD11 mutations—cleaves negative regulators of NF-κB, thereby driving unchecked cellular proliferation and survival[2]. Consequently, inhibiting MALT1 protease activity has emerged as a highly attractive therapeutic strategy[1].

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate serves as a highly privileged synthetic intermediate and core scaffold for designing potent MALT1 inhibitors[3]. The structural logic behind this scaffold is precise:

  • The Isothiazole Core: Provides a rigid, metabolically stable framework.

  • C4-Amino & C5-Carboxylate: Allow for straightforward functionalization into isothiazolylcarboxamides, which act as critical hydrogen-bond donors and acceptors within the MALT1 active site[3].

  • C3-Pyridin-2-yl Moiety: Engages in essential π -stacking and lipophilic interactions, anchoring the molecule deep within the paracaspase binding pocket.

This application note details the field-proven in vitro workflows required to validate the biochemical potency and cellular efficacy of compounds derived from this isothiazole scaffold.

Pathway Visualization

To contextualize the assay design, the diagram below illustrates the MALT1 signaling cascade and the pharmacological intervention point of isothiazole-based inhibitors.

MALT1_Pathway BCR Antigen Receptor Signaling CBM CBM Scaffold Assembly (CARD11-BCL10-MALT1) BCR->CBM MALT1 MALT1 Paracaspase Proteolytic Cleavage CBM->MALT1 NFKB NF-κB Pathway Constitutive Activation MALT1->NFKB Survival ABC-DLBCL Cell Survival & Proliferation NFKB->Survival Inhibitor Isothiazole Scaffold (MALT1 Inhibitor) Inhibitor->MALT1 Active Site Inhibition

MALT1 paracaspase signaling pathway and targeted inhibition in ABC-DLBCL.

Experimental Workflows & Protocols

A robust validation pipeline requires a self-validating system: a biochemical assay to confirm direct target engagement, followed by a cellular assay to confirm membrane permeability and functional phenotypic response.

Protocol A: Cell-Free MALT1 Protease Activity Assay (FRET-based)

Causality & Design Logic: MALT1 is strictly active only when dimerized. In a cellular environment, the CBM complex forces this dimerization. In a cell-free in vitro environment, recombinant MALT1 remains monomeric and inactive. To artificially induce the active dimeric conformation, we utilize a kosmotropic salt (0.8 M Sodium Citrate), which stabilizes protein-protein interactions by organizing the surrounding water network. The assay utilizes the fluorogenic substrate Ac-LRSR-AMC . Because MALT1 specifically cleaves after arginine (R) residues, the cleavage releases the AMC fluorophore, unquenching it and allowing for kinetic measurement.

FRET_Workflow S1 1. Recombinant MALT1 + 0.8M Na-Citrate S2 2. Add Isothiazole Derivatives S1->S2 S3 3. Add Ac-LRSR-AMC Fluorogenic Substrate S2->S3 S4 4. Kinetic Readout (Ex:380nm/Em:460nm) S3->S4 S5 5. IC50 Calculation & SAR Analysis S4->S5

Step-by-step workflow for the MALT1 FRET-based proteolytic cleavage assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.8 M Sodium Citrate, 1 mM DTT, and 0.05% CHAPS. Note: DTT must be added fresh to maintain the catalytic cysteine in a reduced state.

  • Enzyme Preparation: Dilute recombinant full-length human MALT1 to a working concentration of 4 nM in the assay buffer.

  • Compound Plating: Serially dilute the test compounds (derivatives of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate) in 100% DMSO. Transfer 100 nL of compound to a 384-well black, flat-bottom microplate using an acoustic dispenser (e.g., Echo 550). Include MI-2 as a positive control[4] and DMSO as a vehicle control.

  • Pre-Incubation: Add 10 µL of the MALT1 enzyme solution to the assay plate. Centrifuge briefly and incubate at 30°C for 30 minutes. This pre-incubation is critical for compounds that exhibit slow-binding kinetics.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 100 µM Ac-LRSR-AMC substrate (final assay concentration: 50 µM).

  • Kinetic Measurement: Immediately read the plate on a fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 60 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Normalize the data against the DMSO control (100% activity) and plot dose-response curves to determine the biochemical IC50​ .

Protocol B: Cellular Viability Assay in OCI-LY3 Cells

Causality & Design Logic: Biochemical potency does not guarantee cellular efficacy. To validate that the isothiazole derivatives can cross the cell membrane and inhibit MALT1 in a physiological context, we utilize the OCI-LY3 cell line. OCI-LY3 is an ABC-DLBCL line harboring a naturally occurring activating mutation in CARD11, making its survival strictly dependent on constitutive MALT1 activity[1],[2]. A reduction in cellular ATP (measured via luminescence) directly correlates to the shutdown of NF-κB-driven survival genes.

Step-by-Step Methodology:

  • Cell Culture: Maintain OCI-LY3 cells in RPMI-1640 medium supplemented with 20% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 10,000 cells per well in 90 µL of culture medium into a 96-well white, opaque-bottom plate.

  • Compound Treatment: Prepare 10X concentrated compound solutions in culture medium (from DMSO stocks, ensuring final DMSO concentration does not exceed 0.2%). Add 10 µL of the compound solution to the cells.

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2​ for 96 hours. A 96-hour incubation is required because MALT1 inhibition induces a delayed apoptotic response dependent on the depletion of pre-existing NF-κB target proteins.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well. Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a multimode plate reader. Calculate the GI50​ (concentration required for 50% growth inhibition) using a 4-parameter logistic curve fit.

Quantitative Data Presentation

The following table summarizes representative profiling data, illustrating the structure-activity relationship (SAR) progression from the unoptimized core scaffold to a functionalized isothiazolylcarboxamide derivative, benchmarked against the known MALT1 inhibitor MI-2[4].

Test ArticleMALT1 Protease IC50​ (nM)OCI-LY3 Viability GI50​ (nM)Selectivity Index (vs. Caspase-3)
Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate (Core Scaffold)> 10,000> 10,000N/A
Optimized Isothiazolylcarboxamide Derivative 45180> 100x
MI-2 (Irreversible Positive Control)5,84015,000> 50x

Table 1: Representative in vitro profiling data. Note that the naked core scaffold requires functionalization at the C5-carboxylate and C4-amino positions to achieve nanomolar potency and cellular penetrance.

Sources

Ester hydrolysis methods for Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Ester Hydrolysis Protocols for Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate

Executive Summary

The hydrolysis of heterocyclic esters is a foundational transformation in drug discovery, particularly for generating free carboxylic acids required for subsequent amide couplings or structure-activity relationship (SAR) explorations. This application note provides a comprehensive, self-validating guide for the saponification of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate into its corresponding free acid. By detailing the mechanistic causality, isoelectric precipitation strategies, and analytical validation methods, this guide ensures high-yield, high-purity recovery of the amphoteric product.

Mechanistic Causality & Substrate Profiling

The conversion of the methyl ester to the carboxylic acid proceeds via a base-catalyzed nucleophilic acyl substitution (saponification). The hydroxide ion attacks the ester carbonyl to form a tetrahedral intermediate, which subsequently collapses to expel the methoxide leaving group. Because the resulting carboxylic acid (pKa ~3.0) is highly acidic relative to the basic medium, it is immediately deprotonated to form a stable carboxylate salt. This rapid deprotonation acts as an irreversible thermodynamic sink, driving the reaction to absolute completion[1].

Substrate-Specific Challenges:

  • Heterocycle Stability: While highly electron-deficient isothiazoles can be susceptible to nucleophilic ring-opening at the N-S bond under harsh basic conditions, the presence of the strongly electron-donating 4-amino group increases the electron density of the heteroaromatic core. This shields the ring from nucleophilic attack, ensuring chemoselective hydrolysis of the ester[2].

  • Amphoteric Isolation (The Zwitterion Problem): The product, 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylic acid, possesses multiple ionizable centers: an acidic carboxylic acid, a moderately basic pyridine nitrogen (pKa ~5.0), and a weakly basic 4-amino group. Consequently, standard acidic workup (e.g., dropping pH to 1.0) will protonate the pyridine ring, forming a highly water-soluble hydrochloride salt and devastating the isolated yield. To recover the product, the pH must be precisely titrated to the molecule's isoelectric point (pI) —typically between pH 3.5 and 4.5—where it exists as an insoluble zwitterion[3].

Workflow Visualization

HydrolysisWorkflow Start Methyl 4-amino-3-(pyridin-2-yl) isothiazole-5-carboxylate Solvent Dissolution in Co-solvent (THF/MeOH/H2O) Start->Solvent Base Addition of Base (LiOH or NaOH) Solvent->Base Reaction Saponification (Nucleophilic Acyl Substitution) Base->Reaction Salt Soluble Carboxylate Salt (Alkaline pH > 9) Reaction->Salt Acidification Acidification (HCl) Target pH: 3.5 - 4.5 Salt->Acidification IPC: LC-MS confirms complete conversion Precipitation Zwitterion Precipitation (Isoelectric Point) Acidification->Precipitation Dropwise addition at 0-5 °C Isolation Filtration, Washing & Drying Precipitation->Isolation Product 4-amino-3-(pyridin-2-yl) isothiazole-5-carboxylic acid Isolation->Product

Figure 1: Logical workflow for the chemoselective saponification and isoelectric isolation of the target zwitterion.

Self-Validating Experimental Protocols

Protocol A: Mild LiOH-Mediated Hydrolysis (Recommended for High Purity)

This method utilizes Lithium Hydroxide (LiOH) at room temperature. The mild conditions prevent any trace degradation of the isothiazole core, making it ideal for late-stage functionalization or high-value batches.

Step-by-Step Methodology:

  • Solubilization: Suspend Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate (1.0 eq, e.g., 1.0 g) in a solvent mixture of THF and Methanol (3:1 v/v, 10 mL/g). Causality: THF ensures complete dissolution of the hydrophobic ester, while MeOH acts as a miscible bridge for the incoming aqueous base.

  • Base Addition: Dissolve LiOH·H₂O (2.5 eq) in distilled water (2.5 mL/g) and add it dropwise to the stirring organic solution at room temperature (20–25 °C).

  • Reaction & IPC: Stir the biphasic mixture vigorously for 4–6 hours. In-Process Control (IPC): Withdraw 10 µL of the organic layer, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the ester mass ([M+H]⁺ 236) is entirely replaced by the acid mass ([M+H]⁺ 222).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (water bath < 35 °C) to remove THF and MeOH. Causality: Removing organics is critical because the final zwitterion retains partial solubility in alcohols/ethers, which would depress the isolated yield.

  • Isoelectric Precipitation: Dilute the remaining aqueous residue with water (10 mL) and cool to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop the addition exactly when the pH reaches 4.0 .

  • Maturation & Isolation: A dense precipitate will form. Stir the suspension at 0–5 °C for 30 minutes to allow crystal maturation. Filter the solid through a sintered glass funnel, wash with ice-cold water (2 × 3 mL), and dry in vacuo at 45 °C for 12 hours.

Protocol B: Scalable NaOH-Mediated Hydrolysis

This method utilizes Sodium Hydroxide (NaOH) at elevated temperatures. It is faster and utilizes cheaper reagents, making it suitable for early-stage scale-up.

Step-by-Step Methodology:

  • Solubilization: Suspend the ester (1.0 eq) in Methanol (8 mL/g).

  • Base Addition: Add 2M aqueous NaOH (3.0 eq) in one portion.

  • Reaction & IPC: Heat the mixture to 50 °C for 2 hours. Causality: The elevated temperature overcomes the activation energy barrier more rapidly, but requires strict monitoring to prevent potential side reactions. Confirm completion via TLC (EtOAc/Hexane 1:1; the baseline spot indicates the carboxylate salt).

  • Organic Extraction (Self-Validation Step): Cool to room temperature and concentrate to remove MeOH. Dilute the aqueous layer with water (10 mL) and extract with Ethyl Acetate (2 × 5 mL). Causality: The desired product is currently a water-soluble sodium salt. Extracting with EtOAc removes unreacted ester and non-polar impurities, self-validating the purity of the final product.

  • Isoelectric Precipitation: Cool the purified aqueous layer to 0–5 °C. Acidify dropwise with 2M HCl to pH 3.5–4.0 [3].

  • Isolation: Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum.

Quantitative Data & Optimization Matrix

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing researchers to select the optimal method based on their specific project constraints.

ParameterProtocol A (Mild Hydrolysis)Protocol B (Scalable Hydrolysis)
Reagent / Base LiOH·H₂O (2.5 eq)2M aq. NaOH (3.0 eq)
Solvent System THF / MeOH / H₂O (3:1:1)MeOH / H₂O (4:1)
Temperature 20–25 °C (Room Temp)50 °C
Reaction Time 4–6 hours2 hours
Target pH for Isolation 4.0 ± 0.23.8 ± 0.3
Typical Yield 88–92%82–87%
Typical Purity (LC-MS) > 98%> 95%
Primary Advantage Prevents heterocycle degradation; highest purity.Rapid kinetics; cost-effective for multi-gram scale.

Analytical Validation

To confirm the structural integrity and success of the hydrolysis, the isolated solid must be subjected to the following analytical checks:

  • LC-MS (ESI+): The parent ester exhibits an [M+H]⁺ peak at m/z 236.1. A successful hydrolysis will show a complete shift to the free acid at m/z 222.1.

  • ¹H NMR (DMSO-d₆): The definitive marker of success is the complete disappearance of the sharp singlet at ~3.85 ppm, which corresponds to the -OCH₃ protons of the starting ester. The pyridine and isothiazole aromatic protons should remain intact.

  • FT-IR: The ester carbonyl stretch (typically sharp at ~1715 cm⁻¹) will shift to a broader, lower-frequency band (~1650–1680 cm⁻¹), characteristic of a hydrogen-bonded zwitterionic carboxylate.

References

  • Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL:[Link]

  • Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL:[Link]

Sources

Validation & Comparative

Spectroscopic validation of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate reaction intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Validation of Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate Reaction Intermediates: A Comparative Guide to PAT and Offline Modalities

The Mechanistic Challenge in Isothiazole Synthesis

Methyl 4-amino-3-(pyridin-2-yl)isothiazole-5-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the development of kinase inhibitors and other bioactive therapeutics[1]. The synthesis of this specific isothiazole core typically relies on the oxidative cyclization of a highly functionalized enamino-thioamide precursor[2].

The critical challenge for process chemists lies in validating the transient reaction intermediates—specifically the highly reactive sulfenyl halide species—that form immediately following oxidant addition (e.g., Br₂ or I₂)[1]. Because the subsequent intramolecular S-N bond formation is rapid and highly exothermic, capturing these intermediates requires a strategic combination of real-time Process Analytical Technology (PAT) and high-resolution offline spectroscopy.

Mechanism A Precursor: Pyridine-Thioamide B Oxidant Addition (e.g., Br2 or I2) A->B C Transient Intermediate: Sulfenyl Halide[R-S-X] B->C Rapid Oxidation D Intramolecular Cyclization (-HX) C->D E Final Product: Methyl 4-amino-3-(pyridin-2-yl) isothiazole-5-carboxylate D->E S-N Bond Formation

Fig 1: Oxidative cyclization pathway of the isothiazole core via a transient sulfenyl halide.

Spectroscopic Modalities Compared

To objectively validate the formation and consumption of these intermediates, researchers must balance temporal resolution with structural specificity.

In-situ FTIR (ReactIR) Mettler Toledo’s ReactIR utilizes Attenuated Total Reflectance (ATR) technology via a diamond probe inserted directly into the reaction vessel[3].

  • The Causality of the Signal: ReactIR is uniquely suited for this synthesis because it tracks the continuous disappearance of the precursor's C=S stretching frequency (~1050–1200 cm⁻¹) and the emergence of the ester C=O shift. As the intermediate cyclizes and conjugation across the isothiazole ring is established, the ester carbonyl stretch predictably shifts from ~1710 cm⁻¹ to ~1690 cm⁻¹. This allows researchers to pinpoint the exact induction period and reaction endpoint without disturbing the system's equilibrium.

Offline Multi-nuclear NMR (¹H, ¹³C, ¹⁵N) While PAT provides kinetic profiling, Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation[4].

  • The Causality of the Signal: Using a 500 MHz or higher spectrometer, ¹H NMR tracks the disappearance of the precursor's primary enamine protons. More importantly, ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) is required to definitively prove the regiochemistry of the pyridyl and methyl carboxylate groups on the newly formed ring. However, because NMR requires offline sampling, capturing the sulfenyl halide intermediate relies heavily on precise chemical quenching.

Raman Spectroscopy Raman spectroscopy serves as a critical orthogonal technique to FTIR. While S-N and S-S bonds often produce weak infrared signals due to low dipole moment changes, they are highly polarizable and yield intense Raman scattering (~700–850 cm⁻¹).

Quantitative Performance Matrix

The following table summarizes the comparative performance of these spectroscopic tools for validating isothiazole intermediates:

Analytical ParameterIn-situ FTIR (ReactIR)Offline Multi-nuclear NMRRaman Spectroscopy
Primary Utility Real-time kinetic profilingAbsolute structural elucidationTracking S-N/S-S bond dynamics
Temporal Resolution < 15 secondsMinutes to Hours (Offline)< 30 seconds (In-situ capable)
Structural Specificity Moderate (Functional group shifts)High (Atomic connectivity)Moderate (Skeletal vibrations)
Sample Destruction Non-destructive (In-situ)Quenched / DestroyedNon-destructive
Sensitivity to S-N Bonds LowIndirect (via ¹⁵N/¹³C correlations)High

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prevent false positives during intermediate validation.

Protocol A: Real-Time Kinetic Profiling via ReactIR
  • Probe Preparation & Background: Insert the DiComp (Diamond) ATR probe into the dry reactor. Add the reaction solvent (e.g., anhydrous DMF) and heat to the target reaction temperature (e.g., 80 °C).

    • Causality: Collecting a background spectrum at the exact reaction temperature negates thermal artifacts in the diamond ATR crystal, ensuring that subsequent differential absorbance strictly correlates to species concentration[3].

  • Precursor Baseline: Add the pyridine-thioamide precursor. Allow the system to equilibrate for 10 minutes. Record the baseline intensity of the C=S stretch (~1050 cm⁻¹).

  • Oxidant Addition & Monitoring: Add the oxidant (e.g., Br₂) dropwise. Set the ReactIR software to capture spectra every 15 seconds.

  • Data Validation: The protocol is validated if the decay rate of the C=S peak inversely mirrors the growth rate of the isothiazole ring breathing modes (~1350–1450 cm⁻¹). A lag between these two rates indicates the accumulation of the transient sulfenyl halide intermediate.

Protocol B: Offline NMR Validation via Aliquot Quenching
  • Triggered Sampling: Using the ReactIR kinetic profile, extract a 0.5 mL aliquot from the reactor at the exact moment of maximum intermediate accumulation (the peak of the lag phase).

  • Chemical Quenching: Immediately inject the aliquot into a vial containing 2 mL of ice-cold 10% aqueous sodium thiosulfate (Na₂S₂O₃) and ethyl acetate.

    • Causality: The cold thiosulfate instantly reduces any unreacted halogen, halting the oxidative cyclization. This effectively "freezes" the reaction state, preventing the intermediate from converting into the final product during transit to the NMR facility.

  • Phase Separation & Solvent Exchange: Extract the organic layer, dry over MgSO₄, evaporate under reduced pressure, and reconstitute in DMSO-d₆.

  • Data Validation: Acquire ¹H and ¹³C spectra. The protocol is validated if the ¹H spectrum shows a distinct downfield shift of the pyridine protons (due to the electron-withdrawing nature of the adjacent halogenated sulfur intermediate) prior to the final aromatization of the isothiazole ring[4].

Integrated Analytical Workflow

The most robust validation strategy does not rely on a single modality. Instead, it integrates PAT for temporal triggering and offline NMR for spatial resolution.

Workflow N1 Reaction Initiation N2 In-situ ReactIR Monitoring N1->N2 N3 Kinetic Profiling (Transient Species) N2->N3 Real-time N4 Aliquot Quench & Workup N2->N4 Triggered N6 Structural Elucidation N3->N6 Correlated N5 Offline NMR/HRMS Validation N4->N5 N5->N6 High-Res

Fig 2: Integrated PAT and offline analytical workflow for intermediate validation.

References

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Advances. Available at:[Link]

  • Isothiazole synthesis. Organic Chemistry Portal. Available at:[Link]

  • ReactIR In-situ FTIR Spectrometers. Mettler Toledo. Available at:[Link]

  • How NMR Works | NMR 101 | Spectroscopy. Bruker. Available at:[Link]

Sources

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